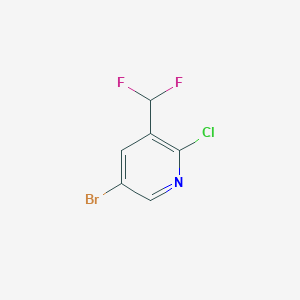

5-Bromo-2-chloro-3-(difluoromethyl)pyridine

Vue d'ensemble

Description

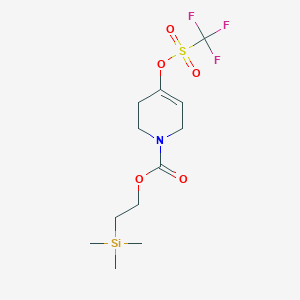

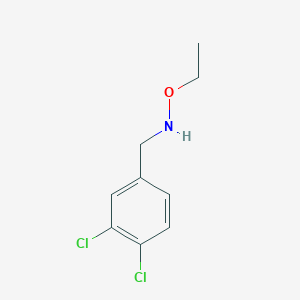

“5-Bromo-2-chloro-3-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrClF2N . It is used in various chemical reactions and has applications in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of this compound involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, leading to the corresponding C-4 acid .Molecular Structure Analysis

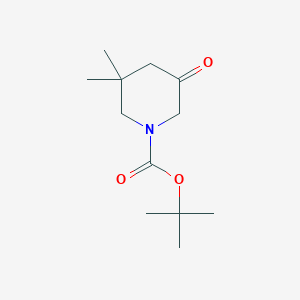

The molecular structure of “5-Bromo-2-chloro-3-(difluoromethyl)pyridine” consists of a pyridine ring with bromine, chlorine, and difluoromethyl groups attached. The molecular weight is 242.45 g/mol . The InChI code isInChI=1S/C6H3BrClF2N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H . Chemical Reactions Analysis

This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It also undergoes a halogen-exchange reaction using anhydrous potassium fluoride .Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.45 g/mol, an XLogP3-AA value of 2.8, and a topological polar surface area of 12.9 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .Applications De Recherche Scientifique

Spectroscopic and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 5-Bromo-2-chloro-3-(difluoromethyl)pyridine, has been studied for its spectroscopic properties. This research involved Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The compound's optimized geometric structure was determined using density functional theory (DFT). Additionally, its non-linear optical (NLO) properties were explored, providing insight into the electronic behavior of this compound (Vural & Kara, 2017).

Synthesis and Crystal Structure Analysis

Research has been conducted on pyridinesulfonamide, an important fragment in novel drugs, which includes the study of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. This work involved synthesizing R- and S-isomers of the compound, analyzing their stereostructures, and determining their absolute configurations using methods like electronic circular dichroism (ECD) and optical rotation (OR). This research contributes to the understanding of stereochemistry in similar compounds (Zhou et al., 2015).

Chemical Synthesis and Biological Evaluation

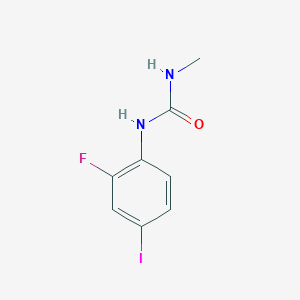

Another area of research includes the synthesis of acyclic pyridine C-nucleosides using 3-bromo-5-(2-hydroxyethylthiomethyl)pyridine. This compound was evaluated against a series of tumor-cell lines and viruses, although no marked biological activity was found. Such studies contribute to the search for novel chemical entities with potential therapeutic applications (Hemel et al., 1994).

Functionalization and Derivative Synthesis

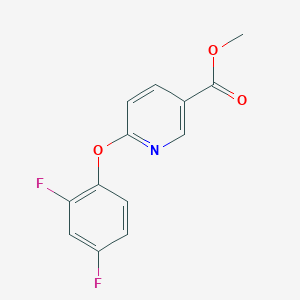

Research into the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines has also been performed. This includes the conversion of compounds like 3-chloro-2-(trifluoromethyl)pyridine into carboxylic acids. Such studies are crucial for developing novel synthetic pathways and creating new chemical derivatives with potential applications in various fields (Cottet et al., 2004).

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine is the respiratory system . This compound may interact with specific receptors or enzymes within this system, leading to a variety of physiological effects.

Mode of Action

It’s known that the compound can causeacute toxicity when inhaled . This suggests that it may interact with its targets in the respiratory system in a way that disrupts normal function.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine is limited. Itstoxic effects suggest that it can be absorbed and distributed within the body, likely through inhalation

Result of Action

The primary result of the action of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine is acute toxicity , particularly when inhaled This can lead to irritation and damage to the respiratory system

Action Environment

The action of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by conditions such as temperature and exposure to air . Additionally, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-chloro-3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENZWWWZWMAPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-3-(difluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)

![Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-](/img/structure/B1398093.png)